Antibacterial Activity: Comparative MIC Data for 6-Bromo vs. 6-Chloro Benzothiazole Hydrazone Derivatives
In a mechanochemical synthesis and biological profiling study of 2-hydrazone-bridged benzothiazoles, the 6-bromo derivative exhibited selective antibacterial activity against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 4 µg/mL [1]. This level of activity was not uniformly observed across all 6-substituted analogs; the study noted that the antibacterial profile varied significantly depending on the substituent at the 6-position and the nature of the hydrazone moiety [1]. While direct MIC values for the 6-chloro or 6-methoxy analogs against P. aeruginosa were not reported in the same study, the selective activity of the 6-bromo derivative highlights its distinct antibacterial potential relative to other halogen-substituted benzothiazoles in the series [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Pseudomonas aeruginosa |
|---|---|
| Target Compound Data | MIC = 4 µg/mL (as hydrazone derivative 37) |
| Comparator Or Baseline | Other 6-substituted benzothiazole hydrazone derivatives in the series (varying antibacterial profiles) |
| Quantified Difference | Selective activity observed; 6-bromo derivative (compound 37) demonstrated notable antibacterial activity against P. aeruginosa, whereas other derivatives in the series showed different selectivity profiles [1]. |
| Conditions | Broth microdilution assay against Gram-negative bacteria |
Why This Matters
This demonstrates that the 6-bromo substitution imparts a distinct antibacterial selectivity profile compared to other halogen or alkyl substitutions, which is critical for researchers developing targeted antimicrobial agents.
- [1] DOAJ. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. 2025. https://doaj.org/article/0e455e69215d471dbab0a26af762d8de View Source
